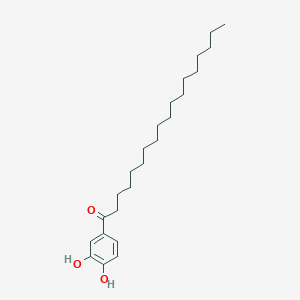
1-(3,4-dihydroxyphenyl)octadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroxyphenyl)octadecan-1-one is a chemical compound with the molecular formula C24H40O3 and a molecular weight of 376.6 g/mol This compound is characterized by the presence of a long aliphatic chain (octadecanone) attached to a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions
Preparation Methods
The synthesis of 1-(3,4-dihydroxyphenyl)octadecan-1-one can be achieved through several routes. One common method involves the reaction of octadecanoic acid with p-methoxyphenol in the presence of boron trifluoride as a catalyst. This reaction is typically carried out without a solvent at a temperature range of 95-100°C for about 5 hours . The yield of this reaction is around 20%.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
1-(3,4-dihydroxyphenyl)octadecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carbonyl group in the octadecanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups typically yields quinones, while reduction of the carbonyl group results in the corresponding alcohol.
Scientific Research Applications
1-(3,4-dihydroxyphenyl)octadecan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs with antioxidant or anti-inflammatory properties.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroxyphenyl)octadecan-1-one is primarily related to its phenolic structure. The hydroxyl groups on the phenyl ring can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This property is particularly valuable in biological systems, where oxidative stress can lead to cellular damage.
In addition, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-(3,4-dihydroxyphenyl)octadecan-1-one can be compared with other similar compounds, such as:
1-Octadecanone, 1-(4-hydroxyphenyl)-: This compound has a single hydroxyl group on the phenyl ring, which may result in different chemical reactivity and biological activity.
1-Octadecanone, 1-(3,4-dimethoxyphenyl)-: The presence of methoxy groups instead of hydroxyl groups can significantly alter the compound’s properties, including its solubility and reactivity.
1-(3,4-dihydroxyphenyl)octadecan-1-one2-propanone:
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1177-44-2 |
|---|---|
Molecular Formula |
C24H40O3 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)octadecan-1-one |
InChI |
InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)21-18-19-23(26)24(27)20-21/h18-20,26-27H,2-17H2,1H3 |
InChI Key |
QTZPOTHJYZFECC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


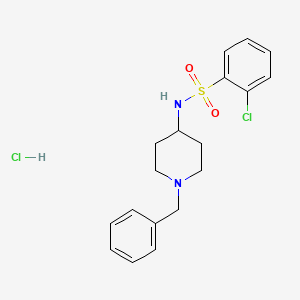
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B1650343.png)
![3-(Furan-2-yl)-11-methyl-5-phenyl-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene hydrochloride](/img/structure/B1650345.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B1650350.png)
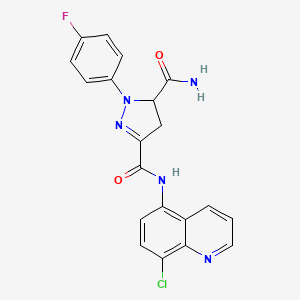

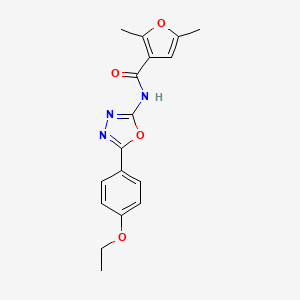
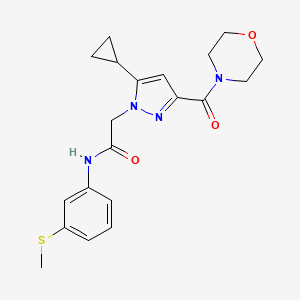
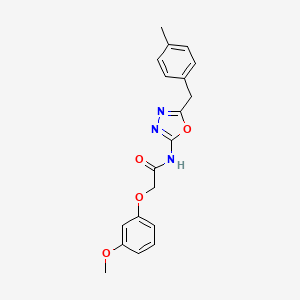
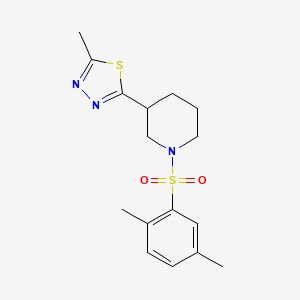
![3-{2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonyl}propanamide](/img/structure/B1650362.png)
![1,3-Dimethyl 5-[2-(cycloheptylamino)acetamido]benzene-1,3-dicarboxylate; oxalic acid](/img/structure/B1650364.png)
![N-cyclopropyl-N-{[1-(4-fluorophenyl)-3-methyl-5-(4-methylpiperazino)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1650365.png)
